![molecular formula C12H16N2 B8813657 1-Butyl-2-methylbenzimidazole CAS No. 4887-85-8](/img/structure/B8813657.png)
1-Butyl-2-methylbenzimidazole
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Overview
Description
1-Butyl-2-methylbenzimidazole is a useful research compound. Its molecular formula is C12H16N2 and its molecular weight is 188.27 g/mol. The purity is usually 95%.
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Scientific Research Applications
Medicinal Chemistry
1-Butyl-2-methylbenzimidazole serves as a significant pharmacophore in the development of various therapeutic agents. Its derivatives have been extensively studied for their biological activities, including:
- Antimicrobial Activity : Benzimidazole derivatives exhibit potent antibacterial and antifungal properties. For instance, compounds derived from this compound have shown effectiveness against both Gram-positive and Gram-negative bacteria as well as fungi. A study highlighted that certain derivatives exhibited minimum inhibitory concentrations (MICs) in the low micromolar range against various pathogens .
- Antiviral Activity : Some derivatives have demonstrated antiviral effects against viruses such as Bovine Viral Diarrhea Virus (BVDV) and Rotavirus. For example, a specific benzimidazole derivative was reported to have an EC50 value of 1.11 mM against BVDV .
- Anticancer Properties : Research indicates that this compound derivatives can inhibit cancer cell proliferation effectively. In vitro studies have shown that certain compounds possess IC50 values lower than standard chemotherapeutics, indicating promising anticancer potential .
Material Science
This compound is also utilized in material science, particularly in the synthesis of coordination polymers and nanomaterials. Its ability to form stable complexes with metal ions has led to applications in:
- Coordination Polymer Crystals : The compound can be used as a precursor for synthesizing reversible solid-to-liquid phase transition coordination polymer crystals, which have potential applications in sensors and actuators .
- Dyes and Photovoltaic Materials : The benzimidazole structure is known for its photophysical properties, making it suitable for use in organic light-emitting diodes (OLEDs) and dye-sensitized solar cells .
Corrosion Inhibition
The compound has shown effectiveness as a corrosion inhibitor for metals in acidic environments. Studies indicate that this compound can significantly reduce corrosion rates by forming protective films on metal surfaces, thereby enhancing the longevity of materials exposed to corrosive agents .
Case Study 1: Antimicrobial Efficacy
A series of this compound derivatives were synthesized and tested against various microbial strains. The results demonstrated that several compounds exhibited strong antibacterial activity with MIC values ranging from 0.5 to 2 µM against Staphylococcus aureus and Escherichia coli, highlighting their potential as new antimicrobial agents .
Case Study 2: Anticancer Activity
In a comparative study of different benzimidazole derivatives, one compound derived from this compound showed an IC50 value of 4.53 µM against HCT116 colorectal carcinoma cells, outperforming established chemotherapeutic agents like 5-fluorouracil (IC50 = 9.99 µM). This suggests that modifications of the benzimidazole scaffold can lead to more effective anticancer drugs .
Properties
CAS No. |
4887-85-8 |
---|---|
Molecular Formula |
C12H16N2 |
Molecular Weight |
188.27 g/mol |
IUPAC Name |
1-butyl-2-methylbenzimidazole |
InChI |
InChI=1S/C12H16N2/c1-3-4-9-14-10(2)13-11-7-5-6-8-12(11)14/h5-8H,3-4,9H2,1-2H3 |
InChI Key |
QFCMOFRLADNCHO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C(=NC2=CC=CC=C21)C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.